1-(4-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Description
The compound 1-(4-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine features a piperidine core substituted with a 4-chloro-2-methoxybenzoyl group at the 1-position and a 3-phenyl-1,2,4-oxadiazol-5-ylmethyl moiety at the 4-position. This structure combines a lipophilic aromatic system (benzoyl with chloro and methoxy substituents) with a heterocyclic oxadiazole ring, which is known for metabolic stability and hydrogen-bonding capabilities.
Properties
IUPAC Name |
(4-chloro-2-methoxyphenyl)-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-28-19-14-17(23)7-8-18(19)22(27)26-11-9-15(10-12-26)13-20-24-21(25-29-20)16-5-3-2-4-6-16/h2-8,14-15H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKDAXGYLOHXEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a synthetic compound that has garnered attention for its potential pharmacological applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C22H22ClN3O3
- Molecular Weight : 411.89 g/mol
- CAS Number : 1775314-06-1
The compound features a piperidine ring and an oxadiazole moiety, which are known to contribute to various biological activities. The structural components suggest potential interactions with biological macromolecules, influencing enzymatic pathways and receptor activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing the oxadiazole moiety possess effective antibacterial activity against Gram-positive and Gram-negative bacteria. A comparative analysis revealed that compounds with a piperidine backbone demonstrated enhanced activity against pathogens such as Salmonella typhi and Bacillus subtilis .
| Compound | Activity Against Salmonella typhi | Activity Against Bacillus subtilis |
|---|---|---|
| Compound A | Moderate | Strong |
| Compound B | Weak | Moderate |
| 1-(4-Chloro-2-methoxybenzoyl)-4-[...] | Strong | Moderate |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies indicate that it exhibits competitive inhibition against these enzymes, which is critical for developing treatments for conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | 6.28 ± 0.003 |
Case Studies
One notable study synthesized a series of piperidine derivatives and assessed their biological activities. The results demonstrated that the incorporation of the oxadiazole group significantly enhanced the cytotoxicity against cancer cell lines compared to standard drugs .
Cytotoxicity Assessment
In a cell line study involving Jurkat cells (a model for T-cell leukemia), the compound exhibited an IC50 value lower than that of traditional chemotherapeutics like doxorubicin, suggesting superior efficacy in certain contexts .
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds similar to 1-(4-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine. For instance, derivatives containing oxadiazole moieties have shown significant effectiveness in picrotoxin-induced convulsion models. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups enhances anticonvulsant potency .
| Compound Name | Median Effective Dose (mg/kg) | Protection Index |
|---|---|---|
| Compound A | 18.4 | 9.2 |
| Compound B | 24.38 | 8.5 |
Antitumor Properties
The compound has also been evaluated for its antitumor activity against various cancer cell lines. Studies demonstrated that derivatives exhibited significant growth inhibition, particularly against colorectal cancer cells (HT29), with IC50 values indicating potent activity .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| HT29 | 2.01 | 1-(4-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine |
| MCF7 | 5.71 | Similar Derivative |
Antimicrobial Activity
Research into the antimicrobial properties of piperidine derivatives has revealed that compounds related to 1-(4-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine exhibit activity against both bacterial and fungal pathogens. The synthesized derivatives were tested against standard strains and displayed varying degrees of efficacy .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Xanthomonas axonopodis | 50 µg/mL |
| Fusarium solani | 30 µg/mL |
Structure-Based Drug Design
The unique structural features of 1-(4-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine make it a candidate for structure-based drug design approaches. The compound's ability to interact with specific biological targets can be modeled using computational techniques to optimize its pharmacological profile.
Case Study 1: Anticonvulsant Screening
In a study conducted by Siddiqui et al., a series of piperidine derivatives were evaluated for anticonvulsant activity using both electroshock and pentylenetetrazol (PTZ) models. The study concluded that the modifications at the piperidine ring significantly influenced the anticonvulsant efficacy, with certain derivatives outperforming established drugs in terms of protection index .
Case Study 2: Antitumor Efficacy
A comparative analysis involving multiple derivatives was performed to assess their antitumor efficacy against various cancer cell lines. The results indicated that compounds with specific substitutions on the oxadiazole ring exhibited superior activity compared to traditional chemotherapeutics like 5-fluorouracil .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs differ in substitutions on the benzoyl group, oxadiazole ring, and piperidine modifications.
Table 1: Structural and Physicochemical Comparisons
*Estimated based on similar compounds.
Key Observations:
- Substituent Effects :
- Synthetic Complexity :
Insights:
- Antidiabetic activity in analogs like V-0219 highlights the role of oxadiazole-piperidine scaffolds in modulating peptide receptors .
Physicochemical and ADME Considerations
Q & A
Q. What computational tools aid in target identification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
